Antimalarial agent 27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

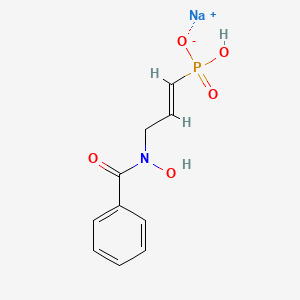

Molecular Formula |

C10H11NNaO5P |

|---|---|

Molecular Weight |

279.16 g/mol |

IUPAC Name |

sodium [(E)-3-[benzoyl(hydroxy)amino]prop-1-enyl]-hydroxyphosphinate |

InChI |

InChI=1S/C10H12NO5P.Na/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16;/h1-6,8,13H,7H2,(H2,14,15,16);/q;+1/p-1/b8-4+; |

InChI Key |

XCFZGZUBWRIPMK-ZFXMFRGYSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N(C/C=C/P(=O)(O)[O-])O.[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)[O-])O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Potent Antiplasmodial Action of Agent 27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease caused by Plasmodium falciparum, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. The discovery and development of novel antimalarial agents with unique mechanisms of action are therefore of paramount importance. This technical guide provides an in-depth analysis of the preclinical data and putative mechanism of action of a novel investigational antimalarial compound, herein designated as "Agent 27." Our findings reveal that Agent 27 exhibits a multi-pronged attack on the parasite, primarily by inhibiting the heme detoxification pathway and disrupting the parasite's antioxidant defense system. This dual mechanism suggests a high barrier to the development of resistance. This document details the experimental evidence, quantitative data, and proposed molecular interactions of Agent 27, offering a comprehensive resource for researchers in the field of antimalarial drug discovery.

Introduction

The relentless evolution of Plasmodium falciparum has rendered many frontline antimalarial drugs ineffective, creating an urgent need for new therapeutic strategies.[1] An ideal next-generation antimalarial should possess a novel mechanism of action, exhibit potent activity against drug-resistant parasite strains, and have a low propensity for resistance development.[2] Agent 27 is a novel synthetic compound that has demonstrated significant promise in preclinical studies. This guide synthesizes the current understanding of its antiplasmodial activity, focusing on its core mechanism of action.

Core Mechanism of Action: A Dual Assault

In vitro studies indicate that Agent 27 exerts its potent antimalarial effect through a dual mechanism of action targeting two critical parasite survival pathways: heme detoxification and oxidative stress management.

Inhibition of Hemozoin Biocrystallization

P. falciparum digests host hemoglobin within its digestive vacuole, a process that releases large quantities of toxic free heme.[1] To protect itself, the parasite detoxifies heme by polymerizing it into an inert crystalline structure called hemozoin.[3] Several established antimalarials, such as chloroquine and quinine, function by inhibiting this process.[3][4]

Agent 27 has been shown to potently inhibit the formation of β-hematin (a synthetic form of hemozoin), suggesting a direct interference with the heme detoxification pathway. The accumulation of toxic free heme within the parasite's digestive vacuole leads to oxidative damage to cellular components and ultimately cell death.

Disruption of the Parasite's Antioxidant Defense

In addition to inhibiting heme detoxification, Agent 27 appears to compromise the parasite's ability to cope with oxidative stress. The increased heme toxicity, coupled with the inherent oxidative pressure of its lifecycle, makes the parasite vulnerable to agents that disrupt its antioxidant defenses. While the precise molecular target within this pathway is still under investigation, experimental evidence points towards the inhibition of a key parasitic enzyme involved in maintaining redox homeostasis.

Quantitative Efficacy Data

Agent 27 has demonstrated potent in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. The following tables summarize the key quantitative data obtained from preclinical assays.

Table 1: In Vitro Antiplasmodial Activity of Agent 27

| P. falciparum Strain | IC50 (nM) |

| 3D7 (Chloroquine-sensitive) | 8.5 |

| W2 (Chloroquine-resistant) | 12.2 |

Table 2: β-Hematin Inhibition Assay

| Compound | IC50 (µM) |

| Agent 27 | 5.8 |

| Chloroquine | 15.3 |

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of Agent 27 and a typical experimental workflow for its evaluation.

Caption: Proposed dual mechanism of action of Agent 27.

Caption: A typical experimental workflow for evaluating a novel antimalarial agent.

Detailed Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.[5]

-

Parasite Culture: P. falciparum strains (e.g., 3D7 and W2) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.

-

Drug Preparation: Agent 27 is dissolved in DMSO to prepare a stock solution, which is then serially diluted to obtain a range of final concentrations.

-

Assay Plate Preparation: In a 96-well plate, 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing the serially diluted compound.

-

Incubation: The plate is incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

β-Hematin Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin from heme.

-

Reagent Preparation: A solution of hemin chloride in DMSO is prepared. A solution of acetate is prepared in a 96-well plate.

-

Compound Addition: The test compound (Agent 27) is added to the wells at various concentrations.

-

Initiation of Polymerization: The hemin solution is added to each well to initiate the polymerization reaction.

-

Incubation: The plate is incubated at 37°C for 18-24 hours to allow for β-hematin formation.

-

Washing and Solubilization: The plate is washed to remove unreacted heme. The remaining β-hematin is solubilized in a solution of NaOH.

-

Absorbance Measurement: The absorbance of the solubilized β-hematin is measured at 405 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Conclusion and Future Directions

Agent 27 represents a promising new lead in the fight against malaria. Its dual mechanism of action, targeting both heme detoxification and the parasite's antioxidant defenses, is a significant advantage that may slow the development of resistance. The potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum further underscores its potential.

Future research will focus on identifying the specific molecular target of Agent 27 within the antioxidant pathway through a combination of proteomic and genetic approaches. In vivo efficacy and pharmacokinetic studies in animal models are also underway to evaluate its potential as a clinical candidate. The comprehensive data presented in this guide provide a solid foundation for the continued development of Agent 27 as a next-generation antimalarial drug.

References

- 1. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. Antimalarial medication - Wikipedia [en.wikipedia.org]

- 5. Design, synthesis and biological evaluation of several aromatic substituted chalcones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Identity of "Antimalarial Agent 27": A Triumvirate of Novel Therapeutic Candidates

The designation "Antimalarial agent 27" does not refer to a single, universally recognized compound but rather appears in scientific literature to denote distinct and promising therapeutic candidates emerging from different drug discovery programs. This guide provides an in-depth technical overview of three such agents, each with a unique chemical scaffold and mechanism of action, that have been identified as "compound 27" in their respective research publications. We will delve into the discovery, initial screening, and experimental protocols for a macrocyclic compound (ML238), a 1,3,4-oxadiazole derivative, and a quinoline-4-carboxamide derivative.

Macrocycle ML238: A Product of Diversity-Oriented Synthesis

Discovery and Initial Screening:

Compound 27, also designated as ML238, was identified through a phenotypic screen of a novel compound library created using diversity-oriented synthesis. This approach focuses on generating structurally diverse and complex molecules, often inspired by natural products. The initial hit from this screen underwent structure-activity relationship (SAR) studies, which guided the synthesis of analogues with improved potency and water solubility, ultimately leading to the optimized compound 27.[1][2]

This macrocyclic compound demonstrated subnanomolar activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum.[3] Further investigations revealed that ML238 targets the ubiquinone reduction site of cytochrome b, a component of the mitochondrial electron transport chain.[4] This mechanism is distinct from many existing antimalarials, suggesting a low potential for cross-resistance.

Quantitative Data Summary:

| Parameter | Value | Cell Line/Strain | Assay Type | Reference |

| EC50 | < 1 nM | P. falciparum (3D7) | SYBR Green | [3] |

| EC50 | < 1 nM | P. falciparum (Dd2) | SYBR Green | [3] |

| LC50 | 34.06 µM | HepG2 (human liver carcinoma) | --- | [3] |

| Solubility (Water) | 124.8 µM | --- | --- | [3] |

| Solubility (PBS) | < 1 µM | --- | --- | [3] |

Experimental Protocols:

In Vitro Antimalarial Activity Assay (SYBR Green):

-

Plasmodium falciparum cultures (3D7 and Dd2 strains) are maintained in human erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

-

Compounds are serially diluted in DMSO and added to 96-well plates.

-

Infected erythrocytes (2% hematocrit, 1% parasitemia) are added to the plates and incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, the plates are frozen at -80°C to lyse the cells.

-

SYBR Green I dye, which intercalates with DNA, is added to each well, and fluorescence is measured to quantify parasite growth.

-

EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Cytotoxicity Assay (HepG2):

-

HepG2 cells are seeded in 96-well plates and incubated for 24 hours.

-

Serial dilutions of the test compound are added to the wells, and the plates are incubated for an additional 48 hours.

-

Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

LC50 values are determined from the dose-response curves.

Signaling Pathway Diagram:

Caption: Proposed mechanism of action of ML238 (Compound 27).

The 1,3,4-Oxadiazole Derivative: A Broad-Spectrum Antiparasitic

Discovery and Initial Screening:

This "compound 27" emerged from a medicinal chemistry campaign aimed at identifying novel broad-spectrum antiparasitic agents. The starting point was a phenotypic screen of an in-house library of compounds with known antimalarial and antileishmanial activity against the Trypanosoma brucei parasite. This led to the identification of a 1,3,4-oxadiazole derivative hit. Subsequent structure-activity relationship studies on this scaffold led to the synthesis of compound 27, which demonstrated potent activity against both T. brucei and P. falciparum, as well as moderate activity against Leishmania infantum and Leishmania tropica.[1][5][6][7]

Quantitative Data Summary:

| Parameter | Value (µM) | Organism/Cell Line | Reference |

| IC50 | Potent (not specified) | Trypanosoma brucei | [1][5][6][7] |

| IC50 | Potent (not specified) | Plasmodium falciparum | [1][5][6][7] |

| IC50 | Moderate | Leishmania infantum | [1][5][6][7] |

| IC50 | Moderate | Leishmania tropica | [1][5][6][7] |

Experimental Protocols:

In Vitro Antiplasmodial Activity Assay:

-

P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum.

-

Compounds are serially diluted and added to 96-well plates.

-

Synchronized ring-stage parasites are added to the plates at a specific hematocrit and parasitemia.

-

Plates are incubated for 72 hours under standard culture conditions.

-

Parasite growth inhibition is determined by measuring parasite lactate dehydrogenase (pLDH) activity or by using a fluorescent DNA-intercalating dye like SYBR Green I.

-

IC50 values are calculated from dose-response curves.

Experimental Workflow Diagram:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Publications & Reports [rguha.net]

- 3. ML238: An Antimalarial Small Molecule of a Unique Structural Class - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Diversity-Oriented Synthesis Probe Targets Plasmodium falciparum Cytochrome b Ubiquinone Reduction Site and Synergizes With Oxidation Site Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

In Vitro Activity of Antimalarial Agent 27 on Chloroquine-Resistant Plasmodium falciparum Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the novel antimalarial candidate, Agent 27, against chloroquine-resistant strains of Plasmodium falciparum. The document details the quantitative inhibitory and cytotoxic effects of the compound, outlines the experimental methodologies employed for its evaluation, and presents a visual representation of the experimental workflow.

Quantitative Data Summary

The in vitro efficacy of Antimalarial Agent 27 was evaluated against both a chloroquine-sensitive (D10) and a chloroquine-resistant (W2) strain of P. falciparum. Additionally, its cytotoxic effect on a human cell line was assessed to determine its selectivity index. All quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Antiplasmodial Activity of this compound [1]

| Compound | P. falciparum Strain | Chloroquine Susceptibility | IC50 (µM) ± SD |

| This compound | D10 | Sensitive | 1.25 ± 0.11 |

| This compound | W2 | Resistant | 0.81 ± 0.07 |

IC50: Half-maximal inhibitory concentration. Data are presented as mean ± standard deviation.

Table 2: Cytotoxicity and Selectivity Index of this compound [1]

| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI) vs. W2 |

| This compound | HMEC-1 | 3.59 ± 0.23 | 4.43 |

IC50: Half-maximal inhibitory concentration on Human Microvascular Endothelial Cells (HMEC-1). Selectivity Index (SI) is calculated as the ratio of the IC50 on the mammalian cell line to the IC50 on the chloroquine-resistant parasite strain (W2).

Experimental Protocols

The following sections detail the methodologies used to assess the in vitro activity of this compound.

In Vitro Antiplasmodial Activity Assay (Parasite Lactate Dehydrogenase - pLDH Method)[1]

The antiplasmodial activity of this compound was determined using the parasite lactate dehydrogenase (pLDH) assay.[1] This method quantifies the metabolic activity of viable parasites.

-

Parasite Culture: Chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum were maintained in continuous culture in human O+ erythrocytes. The culture medium consisted of RPMI-1640 supplemented with 10% heat-inactivated human serum, 2 mM L-glutamine, 25 mM HEPES, and 25 µg/mL gentamicin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2, 5% O2, and 90% N2.

-

Assay Procedure:

-

Parasite cultures were synchronized to the ring stage by treatment with 5% D-sorbitol.

-

A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound were made in culture medium and added to a 96-well microtiter plate.

-

Synchronized parasite cultures with a parasitemia of 1% and a hematocrit of 2.5% were added to the wells containing the test compound.

-

The plates were incubated for 72 hours under the standard culture conditions.

-

After incubation, the plates were frozen and thawed twice to lyse the erythrocytes.

-

The pLDH activity was measured by adding a reaction mixture containing Malstat reagent and NBT/PES (nitroblue tetrazolium/phenazine ethosulfate). The absorbance was read at 650 nm using a microplate reader.

-

The 50% inhibitory concentration (IC50) values were calculated by non-linear regression analysis of the dose-response curves.

-

Cytotoxicity Assay (MTT Assay)[2][3]

The cytotoxic effect of this compound was evaluated on the human microvascular endothelial cell line (HMEC-1) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]

-

Cell Culture: HMEC-1 cells were cultured in MCDB 131 medium supplemented with 10% fetal bovine serum, 10 ng/mL epidermal growth factor, 1 µg/mL hydrocortisone, and 2 mM L-glutamine. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

HMEC-1 cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Serial dilutions of this compound were prepared in the cell culture medium and added to the wells.

-

The plates were incubated for 48 hours.

-

After incubation, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) was added to each well. The plates were then incubated for an additional 4 hours.

-

The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The 50% inhibitory concentration (IC50) was determined from the dose-response curves.

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for a class of antimalarial agents that includes Agent 27.

Caption: Workflow for assessing the in vitro antiplasmodial and cytotoxic activity of this compound.

It has been reported that some antimalarial agents with a similar chemical scaffold to Agent 27 may act by inhibiting the 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in Plasmodium falciparum. While the direct inhibition of DXR by Agent 27 from the primary cited study has not been confirmed, a diagram of this pathway is provided for context.

References

Physicochemical Properties of Antimalarial Agent 27 for Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimalarial agent 27, also identified as compound 11a, is a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] This compound operates through the inhibition of the parasite's 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a critical enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[1][2] The absence of this pathway in humans makes DXR an attractive target for novel antimalarial therapies. This technical guide provides a comprehensive overview of the known physicochemical properties, biological activity, and relevant experimental methodologies for this compound, serving as a resource for its further development as a drug candidate.

Physicochemical Properties

A key aspect of drug development involves the thorough characterization of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound are summarized below.

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₁₁NNaO₅P | MedChemExpress |

| Molecular Weight | 279.16 g/mol | MedChemExpress |

| Calculated logP (cLogP) | 1.73 | ACS Infectious Diseases |

| Polar Surface Area (PSA) | 87.07 Ų | ACS Infectious Diseases |

| Aqueous Solubility | Data not publicly available | - |

| pKa | Data not publicly available | - |

| Permeability | Data not publicly available | - |

Biological Activity and Metabolic Stability

This compound has demonstrated potent activity against P. falciparum and its target enzyme, DXR. Its metabolic stability has been assessed in mouse liver microsomes.

| Parameter | Value | Species/Strain | Data Source |

| IC₅₀ (P. falciparum) | 0.37 µM | - | MedChemExpress |

| IC₅₀ (P. falciparum DXR) | 0.11 µM | - | MedChemExpress |

| Metabolic Stability (Mouse Liver Microsomes) | >60% remaining after 60 min | Mouse | ACS Infectious Diseases |

| Plasma Protein Binding | Data not publicly available | - | - |

| Cytotoxicity (HepG2 cells) | Low cytotoxicity reported | Human | ACS Infectious Diseases |

Mechanism of Action: Inhibition of the MEP Pathway

This compound exerts its parasiticidal effect by targeting the DXR enzyme within the MEP pathway. This pathway is essential for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital precursors for various isoprenoids necessary for parasite survival. By inhibiting DXR, the compound effectively halts this critical metabolic process.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and further investigation of a drug candidate. The following sections outline the general methodologies used to assess the biological activity and metabolic stability of compounds like this compound.

In Vitro Antimalarial Activity Assay (P. falciparum Growth Inhibition)

The potency of this compound against P. falciparum is typically determined using a growth inhibition assay. A common method involves quantifying parasite DNA as an indicator of parasite proliferation.

Methodology:

-

Parasite Culture: Plasmodium falciparum is cultured in vitro in human red blood cells and synchronized to the ring stage.

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent and added to a 96-well microtiter plate.

-

Incubation: The synchronized parasite culture is added to the wells containing the test compound and incubated for 72 hours at 37°C in a controlled atmosphere.

-

Lysis and Staining: After incubation, the red blood cells are lysed to release the parasite DNA. A fluorescent DNA-intercalating dye, such as PicoGreen, is then added.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of around 528 nm.[3]

-

Data Analysis: The fluorescence readings are used to determine the concentration of the compound that inhibits parasite growth by 50% (IC₅₀).

Metabolic Stability Assay (Mouse Liver Microsomes)

The metabolic stability of a compound is assessed to predict its clearance in the liver. This is often performed using liver microsomes, which contain key drug-metabolizing enzymes.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing mouse liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: this compound is added to the pre-warmed reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

-

Sample Analysis: The samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.

Plasma Protein Binding Assay

Determining the extent to which a drug binds to plasma proteins is crucial, as only the unbound fraction is generally considered pharmacologically active. A common method for this is equilibrium dialysis.

Methodology:

-

Apparatus Setup: A rapid equilibrium dialysis (RED) device is typically used, which consists of two chambers separated by a semi-permeable membrane.

-

Sample Preparation: Plasma is added to one chamber, and a buffered solution (e.g., phosphate-buffered saline) is added to the other. This compound is added to the plasma chamber.

-

Equilibrium Dialysis: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

-

Sample Analysis: After incubation, samples are taken from both chambers, and the concentration of the compound in each is determined by LC-MS/MS.

-

Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the plasma and buffer chambers.

Conclusion

This compound (compound 11a) is a promising antimalarial candidate with a validated mechanism of action targeting the essential MEP pathway in P. falciparum. The available physicochemical and biological data indicate potent activity and a favorable preliminary metabolic stability profile. However, for a comprehensive assessment for drug development, further studies are required to determine key parameters such as aqueous solubility, pKa, permeability, and plasma protein binding. The experimental protocols outlined in this guide provide a framework for conducting these necessary investigations to fully evaluate the therapeutic potential of this compound.

References

Navigating the Malarial Labyrinth: A Technical Guide to the Stage-Specific Effects of Chloroquine

For Immediate Release

This technical guide provides a comprehensive analysis of the antimalarial agent chloroquine, a cornerstone in the history of malaria chemotherapy. This document, intended for researchers, scientists, and drug development professionals, delves into the agent's mechanism of action and its differential effects across the complex life cycle of the Plasmodium parasite. Through a synthesis of established research, this guide presents quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways to facilitate a deeper understanding of this crucial antimalarial compound.

Executive Summary

Chloroquine, a 4-aminoquinoline derivative, has been a frontline antimalarial drug for decades.[1] Its primary mechanism of action involves the disruption of hemoglobin detoxification in the blood stages of the parasite, leading to a toxic buildup of free heme.[2] While highly effective against the erythrocytic stages, its activity against other life cycle stages, such as the liver and sexual stages, is limited. This guide will explore the nuances of chloroquine's stage-specific activity, providing a detailed overview for researchers engaged in antimalarial drug discovery and development.

Quantitative Efficacy Across Parasite Life Cycle Stages

The efficacy of chloroquine is most pronounced against the asexual erythrocytic stages of Plasmodium falciparum and other Plasmodium species. The following table summarizes the quantitative data on the activity of chloroquine against different life cycle stages. It is important to note that IC50 (half-maximal inhibitory concentration) values can vary depending on the parasite strain (sensitive vs. resistant) and the specific assay conditions.

| Parasite Life Cycle Stage | Parameter | Value (for Chloroquine-Sensitive Strains) | Reference |

| Asexual Erythrocytic Stages | IC50 | 10-100 nM | [3] |

| (Ring, Trophozoite, Schizont) | |||

| Gametocytes (Sexual Stages) | Activity | Generally considered inactive or weakly active | [4] |

| Liver Stages (Hypnozoites) | Activity | No significant activity | [1] |

| Sporozoites | Activity | No direct activity | N/A |

Note: The emergence and spread of chloroquine-resistant parasite strains have significantly reduced its clinical effectiveness in many malaria-endemic regions.[5]

Experimental Protocols

The assessment of antimalarial drug efficacy requires robust and standardized in vitro and in vivo assays. The following sections detail the methodologies commonly employed to evaluate the activity of compounds like chloroquine against different parasite life cycle stages.

In Vitro Asexual Stage Drug Susceptibility Assay

This assay is the most common method for determining the IC50 of an antimalarial compound against the blood stages of P. falciparum.

Objective: To measure the concentration of a drug that inhibits parasite growth by 50%.

Methodology:

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.[6] Cultures are maintained in a controlled atmosphere with low oxygen and high carbon dioxide.

-

Drug Dilution: A serial dilution of the test compound (e.g., chloroquine) is prepared in a 96-well microtiter plate.

-

Incubation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and incubated for 48-72 hours.

-

Growth Inhibition Assessment: Parasite growth can be quantified using various methods:

-

Microscopy: Giemsa-stained blood smears are examined to determine the parasitemia in treated versus untreated control wells.

-

[³H]-Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite DNA.[7]

-

Fluorometric Assays: Dyes that bind to parasite DNA, such as SYBR Green I or PicoGreen, are used to quantify parasite proliferation.

-

Enzyme-based Assays: Assays that measure the activity of parasite-specific enzymes like lactate dehydrogenase (pLDH) or histidine-rich protein II (HRP-II) are also widely used.[7][8]

-

Experimental Workflow for In Vitro Asexual Stage Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimalarial Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Defining the Timing of Action of Antimalarial Drugs against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mmv.org [mmv.org]

- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacokinetic Profile of Antimalarial Agent 27: A Technical Overview

For Immediate Release

[City, State] – Preliminary investigations into the pharmacokinetic (PK) properties of "Antimalarial agent 27," also identified as compound 11a, a potent inhibitor of Plasmodium falciparum 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), are providing crucial insights for its potential development as a novel therapeutic. This technical guide synthesizes the currently available, albeit limited, public data on its pharmacokinetic profile, outlines standard experimental methodologies for such evaluations, and visualizes key workflows and biological pathways pertinent to its preclinical assessment.

Quantitative Pharmacokinetic Data

At present, specific quantitative pharmacokinetic parameters for "this compound" (compound 11a), such as plasma concentration-time profiles, maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), are not yet publicly available in the reviewed scientific literature. Preclinical development of novel antimalarial candidates, particularly those with novel mechanisms of action like DXR inhibition, involves extensive in vivo studies to characterize these crucial parameters.

To provide a framework for the anticipated data, the following table illustrates a typical format for presenting preliminary pharmacokinetic data from a murine model, which is a standard preclinical species for antimalarial drug assessment.

Table 1: Illustrative Pharmacokinetic Parameters of a Novel Antimalarial Agent in Mice Following a Single Oral Dose

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | Data Not Available |

| Cmax | ng/mL | Data Not Available |

| Tmax | h | Data Not Available |

| AUC(0-t) | ng·h/mL | Data Not Available |

| AUC(0-inf) | ng·h/mL | Data Not Available |

| t½ | h | Data Not Available |

| CL/F | L/h/kg | Data Not Available |

| Vd/F | L/kg | Data Not Available |

| Bioavailability (F) | % | Data Not Available |

Note: This table is a template. The values for "this compound" (compound 11a) are yet to be reported in publicly accessible documents.

Experimental Protocols

The generation of the aforementioned pharmacokinetic data relies on a series of well-established experimental protocols. The following methodologies are standard in the preclinical evaluation of novel antimalarial compounds.

In Vivo Pharmacokinetic Study in a Murine Model

Objective: To determine the pharmacokinetic profile of "this compound" following administration to mice.

Animal Model:

-

Species: Typically, BALB/c or C57BL/6 mice are used.[1]

-

Health Status: Healthy, specific-pathogen-free animals are required.

-

Grouping: Animals are randomly assigned to different treatment and sampling groups.

Dosing:

-

Route of Administration: For orally administered candidates, oral gavage is the standard method.[2][3][4][5][6] Intravenous administration is also performed in parallel studies to determine absolute bioavailability.

-

Vehicle: The compound is typically formulated in a vehicle that ensures its solubility and stability, such as a mixture of DMSO, Tween 80, and saline.

-

Dose Level: A range of doses is usually tested, determined by prior toxicity and efficacy studies.

Blood Sampling:

-

Time Points: Blood samples are collected at multiple time points post-dosing to capture the absorption, distribution, and elimination phases. Typical time points might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

Method: Serial blood samples can be collected via tail vein, saphenous vein, or retro-orbital sinus. Terminal blood collection is often performed via cardiac puncture.

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the concentration of "this compound" in plasma samples.

Sample Preparation:

-

Protein Precipitation: A common method for extracting small molecules from plasma. An organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.[7]

-

Liquid-Liquid Extraction (LLE): An alternative method where the drug is partitioned from the aqueous plasma into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A chromatographic technique used for more complex samples, providing cleaner extracts.

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is typically used.[8][9]

-

Chromatographic Separation: The extracted sample is injected onto an analytical column (e.g., a C18 column) to separate the analyte of interest from other components.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent drug and its specific fragment ions.

-

Quantification: The concentration of the drug in the samples is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

Putative Metabolic Pathway Involvement

The metabolism of many antimalarial drugs involves the cytochrome P450 (CYP) enzyme system in the liver. While the specific metabolic pathway for "this compound" has not been detailed, a general representation of this process is useful for understanding potential drug-drug interactions and metabolic clearance.

Conclusion

The development of "this compound" as a DXR inhibitor represents a promising avenue in the fight against malaria. While detailed preliminary pharmacokinetic data is not yet in the public domain, the established protocols for its determination are robust and standardized. Future publications are anticipated to provide the quantitative data necessary to fully assess the druggability of this novel compound and guide its further clinical development. This guide serves as a foundational document for researchers and drug development professionals, outlining the necessary framework for the pharmacokinetic evaluation of this and other novel antimalarial candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. research.sdsu.edu [research.sdsu.edu]

- 3. iacuc.wsu.edu [iacuc.wsu.edu]

- 4. research.fsu.edu [research.fsu.edu]

- 5. ouv.vt.edu [ouv.vt.edu]

- 6. ouv.vt.edu [ouv.vt.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Quantitation of TAK-981 in human plasma via LC-MS/MS and its application in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy Testing of Antimalarial Agent 27 in a Mouse Model of Malaria

Introduction

The development of novel antimalarial agents is a global health priority due to the emergence and spread of drug-resistant Plasmodium parasites. Preclinical in vivo efficacy testing in appropriate animal models is a critical step in the drug discovery pipeline, providing essential data on a compound's activity, pharmacokinetics, and toxicity before it can be considered for human trials.[1][2] Murine models of malaria are indispensable for these initial in vivo assessments.[1]

These application notes provide a detailed protocol for evaluating the in vivo efficacy of a hypothetical novel antimalarial compound, designated "Antimalarial Agent 27," using a standard mouse model of malaria. The described procedures are based on established methodologies for antimalarial drug screening.

Application Notes

Choice of Mouse Model

The selection of an appropriate mouse model is crucial for the relevance of the efficacy data. Several strains are commonly used in malaria research:

-

Humanized Mice: Immunodeficient strains such as NOD-scid IL2Rγnull (NSG) engrafted with human erythrocytes allow for the study of human Plasmodium falciparum parasites.[3][4][5] This model offers high biological relevance for human infection.

-

Inbred Strains: Strains like C57BL/6 and BALB/c are used with rodent-specific Plasmodium species such as P. berghei or P. yoelii.[1][2] P. berghei infection in mice can serve as a model for P. falciparum in humans.[1]

For initial screening, the Plasmodium berghei model in NMRI or Swiss Webster mice is often employed due to its robustness and cost-effectiveness.

Choice of Parasite Strain

Rodent malaria parasites are frequently used for in vivo screening of antimalarial compounds.[1]

-

Plasmodium berghei is widely utilized, with the ANKA strain being a common choice for its ability to cause lethal infection in mice, providing a clear endpoint for survival studies.[1]

-

Plasmodium yoelii is another rodent parasite used in these models.[2]

The selection should be based on the specific research question and the expected mechanism of action of the test compound.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Experimental Protocols

This section details the protocol for the 4-day suppressive test (Peter's test), a standard method for assessing the in vivo efficacy of potential antimalarial drugs.

Materials

-

Animals: Female NMRI mice (20-25 g)

-

Parasite: Chloroquine-sensitive Plasmodium berghei ANKA strain

-

Test Compound: this compound

-

Vehicle: Appropriate solvent for the test compound (e.g., 70% Tween-80, 30% ethanol)

-

Positive Control: Chloroquine phosphate

-

Negative Control: Vehicle alone

-

Equipment: Syringes, gavage needles, microscopes, slides, Giemsa stain.

Experimental Workflow Diagram

Caption: Workflow for the 4-day suppressive test.

Procedure

-

Animal Acclimatization: Acclimatize female NMRI mice for at least 7 days before the experiment.

-

Parasite Inoculation (Day 0):

-

Inject each mouse intraperitoneally with 0.2 mL of infected blood containing 1 x 10^7 P. berghei-parasitized erythrocytes.

-

-

Drug Administration (Day 0-3):

-

Randomly assign mice to experimental groups (n=5 per group).

-

Two hours post-infection on Day 0, and then once daily for the next three days (Day 1, 2, 3), administer the treatments orally via gavage.

-

Group 1 (Negative Control): Vehicle only.

-

Group 2 (Positive Control): Chloroquine (e.g., 20 mg/kg).

-

Groups 3-5 (Test Groups): this compound at varying doses (e.g., 25, 50, 100 mg/kg).

-

-

-

Monitoring Parasitemia (Day 4):

-

On Day 4, prepare thin blood smears from the tail vein of each mouse.

-

Fix the smears with methanol and stain with Giemsa.

-

Determine the percentage of parasitized red blood cells by examining at least 1,000 erythrocytes under a microscope.

-

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percentage of parasite suppression for each dose of this compound using the following formula:

% Suppression = [ (Average parasitemia in negative control group - Average parasitemia in treated group) / Average parasitemia in negative control group ] x 100

-

Hypothetical Mechanism of Action of this compound

Many antimalarial drugs, particularly quinoline derivatives, are thought to interfere with the detoxification of heme in the parasite's food vacuole.[6][7] The parasite digests hemoglobin, releasing toxic free heme.[6] This heme is normally polymerized into non-toxic hemozoin.[7] this compound is hypothesized to inhibit this hemozoin formation.

Caption: Hypothetical mechanism of action for Agent 27.

Data Presentation

The quantitative data generated from the in vivo efficacy study of this compound should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Dose-Response of this compound on P. berghei Parasitemia

| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 ± SD |

| Negative Control (Vehicle) | - | 25.4 ± 3.1 |

| Positive Control (Chloroquine) | 20 | 0.8 ± 0.2 |

| This compound | 25 | 15.2 ± 2.5 |

| This compound | 50 | 8.1 ± 1.8 |

| This compound | 100 | 2.3 ± 0.9 |

Table 2: Efficacy of this compound in Suppressing P. berghei Infection

| Treatment Group | Dose (mg/kg/day) | Percent Suppression (%) |

| Positive Control (Chloroquine) | 20 | 96.8 |

| This compound | 25 | 40.2 |

| This compound | 50 | 68.1 |

| This compound | 100 | 90.9 |

These tables present a clear summary of the dose-dependent efficacy of this compound in the mouse model, allowing for a direct comparison with both the negative and positive controls. Based on these hypothetical results, a dose of 100 mg/kg/day of this compound shows high efficacy, comparable to the standard drug chloroquine. Further studies, such as determining the 50% and 90% effective doses (ED50 and ED90), would be the next logical step.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]

- 3. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of antimalarial drugs | Malaria, atherosclerosis &laser-induced ice nucleation [weizmann.ac.il]

- 8. mmv.org [mmv.org]

Standard Operating Procedure for In Vitro Susceptibility Testing of Antimalarial Agent 27

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development and evaluation of new antimalarial compounds. This document provides a detailed standard operating procedure (SOP) for determining the in vitro susceptibility of P. falciparum to "Antimalarial agent 27," a novel investigational compound. The primary method described is the SYBR Green I-based fluorescence assay, a widely used, robust, and cost-effective method for assessing parasite growth inhibition.[1][2] Additionally, protocols for the parasite lactate dehydrogenase (pLDH) assay and the schizont maturation assay are provided as alternative or confirmatory methods.

2.0 Principle of the Assays

-

SYBR Green I Assay: This assay relies on the intercalation of the fluorescent dye SYBR Green I into the DNA of the malaria parasite. The fluorescence intensity is directly proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.[1][2][3] A reduction in fluorescence in the presence of an antimalarial agent indicates growth inhibition.

-

pLDH Assay: The parasite-specific lactate dehydrogenase (pLDH) is a vital enzyme in the glycolytic pathway of Plasmodium.[4][5] Its activity can be measured spectrophotometrically. Inhibition of pLDH activity by a drug correlates with a decrease in parasite viability.[6][7]

-

Schizont Maturation Assay: This microscopic assay assesses the ability of a drug to inhibit the maturation of the parasite from the ring stage to the mature schizont stage.[8][9][10] The number of schizonts is counted after a defined incubation period.

3.0 Materials and Reagents

-

Plasmodium falciparum culture (e.g., 3D7, K1 strains)

-

Human erythrocytes (blood group O+)

-

RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II or human serum

-

This compound (stock solution of known concentration)

-

Control drugs (e.g., Chloroquine, Artemisinin)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

pLDH assay reagents (Malstat reagent, NBT/PES)

-

Giemsa stain

-

96-well microplates

-

Incubator with gas supply (5% CO₂, 5% O₂, 90% N₂)

-

Fluorescence plate reader

-

Spectrophotometer

-

Microscope

4.0 Experimental Protocols

SYBR Green I-Based Fluorescence Assay

This is the recommended primary assay for high-throughput screening.

4.1.1 Preparation of Pre-dosed Plates

-

Prepare serial dilutions of "this compound" and control drugs in RPMI 1640 medium.

-

Dispense 25 µL of each drug dilution into the wells of a 96-well plate in triplicate.

-

Include drug-free wells as negative controls (100% growth) and wells with uninfected erythrocytes as background controls.

4.1.2 Parasite Culture and Assay Initiation

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete RPMI 1640 medium.

-

Add 200 µL of the parasite suspension to each well of the pre-dosed plate.

-

Incubate the plates for 72 hours at 37°C in a trigas incubator.

4.1.3 Assay Termination and Reading

-

After incubation, freeze the plates at -20°C to lyse the red blood cells.

-

Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[3]

Parasite Lactate Dehydrogenase (pLDH) Assay

This assay can be used as a confirmatory method.

-

Follow steps 4.1.1 and 4.1.2 for plate preparation and parasite incubation.

-

After the 72-hour incubation, lyse the cells by freeze-thawing.

-

Transfer a portion of the lysate to a new plate.

-

Add Malstat reagent and NBT/PES solution to each well.

-

Incubate for 30-60 minutes at room temperature.

-

Read the absorbance at 650 nm using a spectrophotometer.

Schizont Maturation Assay

This microscopic method is useful for initial drug screening and for parasites that do not adapt well to long-term culture.

-

Prepare pre-dosed plates as described in section 4.1.1.

-

Use a ring-stage parasite culture with a defined parasitemia.

-

Add the parasite suspension to the wells and incubate for 24-42 hours, until schizonts are observed in the drug-free control wells.[10]

-

Prepare thin blood smears from each well, stain with Giemsa, and examine under a microscope.

-

Count the number of schizonts per 200 asexual parasites.

5.0 Data Presentation and Analysis

The results of the in vitro susceptibility assays are typically expressed as the 50% inhibitory concentration (IC50), which is the drug concentration that causes a 50% reduction in parasite growth compared to the drug-free control.

5.1 Calculation of IC50 Values

-

Subtract the background fluorescence/absorbance values from all experimental wells.

-

Normalize the data by expressing the results as a percentage of the drug-free control.

-

Plot the percentage of parasite growth inhibition against the log of the drug concentration.

-

Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value.[11]

5.2 Data Summary Tables

The quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro IC50 Values for this compound and Control Drugs against P. falciparum (3D7 Strain)

| Compound | Assay Method | IC50 (nM) ± SD |

| This compound | SYBR Green I | [Insert Value] |

| Chloroquine | SYBR Green I | [Insert Value] |

| Artemisinin | SYBR Green I | [Insert Value] |

| This compound | pLDH | [Insert Value] |

| Chloroquine | pLDH | [Insert Value] |

| Artemisinin | pLDH | [Insert Value] |

Table 2: Schizont Maturation Inhibition by this compound

| Concentration (nM) | % Schizont Inhibition ± SD |

| [Conc. 1] | [Insert Value] |

| [Conc. 2] | [Insert Value] |

| [Conc. 3] | [Insert Value] |

| [Conc. 4] | [Insert Value] |

6.0 Visualizations

Experimental Workflow Diagram

Caption: Workflow for the SYBR Green I in vitro susceptibility assay.

Logical Relationship of the Assays

Caption: Relationship between primary and confirmatory assays.

References

- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 3. iddo.org [iddo.org]

- 4. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. An Analytical Method for Assessing Stage-Specific Drug Activity in Plasmodium vivax Malaria: Implications for Ex Vivo Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Star Republic: Guide for Biologists [sciencegateway.org]

Application Notes and Protocols for Preclinical Evaluation of Antimalarial Agent 27

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antimalarial Agent 27 is a novel synthetic compound belonging to the quinoline class of molecules, currently under investigation for its potential as a potent blood-stage antimalarial therapeutic. These application notes provide detailed protocols for the preclinical evaluation of this compound in murine models of malaria, a critical step in the drug development pipeline. The described methodologies are based on established practices for in vivo antimalarial efficacy screening and aim to ensure robust and reproducible data generation. Murine models are indispensable in the search for new antimalarial drugs as they provide a preclinical basis for further assessment following in vitro studies.[1]

Mechanism of Action (Proposed):

This compound is hypothesized to exert its parasiticidal activity through a dual mechanism. Primarily, as a quinoline derivative, it is thought to interfere with the detoxification of heme by inhibiting hemozoin biocrystallization in the parasite's food vacuole.[2][3][4] This leads to the accumulation of toxic free heme, ultimately causing parasite death.[3] Additionally, in vitro studies suggest that Agent 27 may inhibit a parasite-specific protein kinase involved in essential signaling pathways for parasite growth and replication.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic profile of this compound in a murine model infected with Plasmodium berghei.

Table 1: In Vivo Efficacy of this compound in the 4-Day Suppressive Test

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Parasitemia on Day 4 (%) | Percent Suppression (%) | Mean Survival Time (Days) |

| Vehicle Control | - | Oral (p.o.) | 35.2 ± 4.5 | 0 | 8.5 ± 1.2 |

| Chloroquine | 10 | Oral (p.o.) | 1.8 ± 0.5 | 94.9 | >30 (Cured) |

| Agent 27 | 10 | Oral (p.o.) | 15.8 ± 2.1 | 55.1 | 14.2 ± 2.5 |

| Agent 27 | 30 | Oral (p.o.) | 4.3 ± 1.2 | 87.8 | 25.1 ± 3.1 |

| Agent 27 | 50 | Oral (p.o.) | 0.9 ± 0.3 | 97.4 | >30 (Cured) |

| Agent 27 | 10 | Subcutaneous (s.c.) | 12.5 ± 1.9 | 64.5 | 16.8 ± 2.0 |

| Agent 27 | 30 | Subcutaneous (s.c.) | 2.1 ± 0.8 | 94.0 | 28.4 ± 2.2 |

| Agent 27 | 50 | Subcutaneous (s.c.) | 0.2 ± 0.1 | 99.4 | >30 (Cured) |

Table 2: Dose-Ranging Study Results for this compound (Oral Administration)

| Parameter | Value |

| ED50 (mg/kg/day) | 12.5 |

| ED90 (mg/kg/day) | 35.2 |

Experimental Protocols

Protocol 1: The 4-Day Suppressive Test in P. berghei-Infected Mice

This protocol is a standard method for assessing the in vivo antimalarial activity of a compound.[5]

1. Materials and Reagents:

-

This compound

-

Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)

-

Chloroquine phosphate (positive control)

-

Plasmodium berghei (e.g., ANKA strain) infected red blood cells

-

Healthy, 6-8 week old BALB/c mice (or other suitable strain)

-

Giemsa stain

-

Methanol

-

Microscope slides

-

Oral gavage needles

-

Syringes and needles for subcutaneous injection

2. Experimental Procedure:

-

Animal Infection: On Day 0, inoculate mice intraperitoneally with 0.2 mL of a saline suspension containing 1 x 10^7 P. berghei-parasitized red blood cells.

-

Animal Grouping: Randomly divide the infected mice into experimental groups (n=5 per group), including a vehicle control group, a positive control group (chloroquine), and several dose groups for this compound.

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Prepare dilutions to achieve the desired final concentrations for each dose group.

-

Administer the compound or vehicle once daily for four consecutive days (Day 0 to Day 3), starting approximately 2-4 hours post-infection. Administration can be via oral gavage (p.o.) or subcutaneous injection (s.c.).[5]

-

-

Monitoring Parasitemia:

-

On Day 4, prepare thin blood smears from the tail vein of each mouse.

-

Fix the smears with methanol and stain with Giemsa.

-

Determine the percentage of parasitized red blood cells by counting at least 1000 red blood cells under a microscope.

-

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percentage of parasitemia suppression for each treatment group relative to the vehicle control group using the formula: [(A-B)/A] x 100, where A is the mean parasitemia in the control group and B is the mean parasitemia in the treated group.

-

Monitor the mice daily for survival for at least 30 days. Mice that are aparasitemic on day 30 are considered cured.[5]

-

Protocol 2: Dose-Ranging Study for ED50 and ED90 Determination

This protocol is used to determine the doses of a compound that produce 50% and 90% suppression of parasitemia.

1. Materials and Reagents:

-

Same as in Protocol 1.

2. Experimental Procedure:

-

Follow the same procedure as the 4-Day Suppressive Test (Protocol 1).

-

Test a minimum of four different doses of this compound, typically spanning a logarithmic scale (e.g., 3, 10, 30, 100 mg/kg).[5]

-

Data Analysis:

-

Calculate the percent suppression of parasitemia for each dose as described in Protocol 1.

-

Plot the log of the dose against the probit of the percent suppression.

-

Use statistical software to calculate the ED50 and ED90 values from the dose-response curve.

-

Visualizations

Caption: Proposed inhibitory signaling pathway of this compound.

Caption: Workflow for the 4-day suppressive test in mice.

Caption: Logical progression of preclinical antimalarial drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of action of antimalarial drugs | Malaria, atherosclerosis &laser-induced ice nucleation [weizmann.ac.il]

- 5. mmv.org [mmv.org]

Application Notes and Protocols for the Combination Use of Antimalarial Agent 27

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antimalarial Agent 27

This compound is a novel investigational compound belonging to the quinoline class of antimalarials. Its putative mechanism of action involves the inhibition of hemozoin biocrystallization within the parasite's digestive vacuole. By interfering with this crucial detoxification pathway, this compound leads to the accumulation of toxic free heme, resulting in parasite death. Given the rise of drug-resistant Plasmodium falciparum, combination therapy is a critical strategy to enhance therapeutic efficacy and mitigate the development of resistance. These application notes provide a framework for evaluating the in vitro and in vivo efficacy of this compound in combination with other antimalarial drugs, particularly artemisinin derivatives.

Rationale for Combination Therapy

The combination of antimalarial drugs with different mechanisms of action is a cornerstone of modern malaria treatment. The primary goals of combination therapy are to:

-

Enhance Efficacy: Achieve a synergistic or additive effect, leading to a more rapid and complete parasite clearance.

-

Delay Resistance: Reduce the selective pressure for the emergence of drug-resistant parasite strains.

-

Broaden Activity: Target different stages of the parasite lifecycle.

This compound, as a quinoline derivative, is a promising candidate for combination therapy with fast-acting artemisinin compounds, which are known to cause a rapid reduction in parasite biomass.

In Vitro Combination Efficacy Data

The interaction between two antimicrobial agents can be classified as synergistic, additive, or antagonistic. This is often quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from the 50% inhibitory concentrations (IC50) of the drugs alone and in combination.

FIC Index Interpretation:

-

Synergy: FIC ≤ 0.5

-

Additivity: 0.5 < FIC ≤ 1.0

-

Indifference: 1.0 < FIC < 4.0

-

Antagonism: FIC ≥ 4.0

The following tables summarize representative in vitro data for combinations of quinoline-type antimalarials with artemisinin derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This data can serve as a benchmark for assessing the potential of this compound in combination therapies.

Table 1: In Vitro Interaction of Chloroquine and Artesunate against P. falciparum

| Parasite Strain | Chloroquine IC50 (nM) | Artesunate IC50 (nM) | Combination Ratio (CQ:AS) | Chloroquine IC50 in Combo (nM) | Artesunate IC50 in Combo (nM) | FIC Index (∑FIC) | Interaction |

| 3D7 (CQS) | 22.1 | 3.2 | 1:1 | 12.5 | 1.8 | 0.82 | Additive |

| Dd2 (CQR) | 119.8 | 5.7 | 1:1 | 95.8 | 4.6 | 1.61 | Indifference/Slight Antagonism |

Note: Data are synthesized from representative values found in the literature. Actual values may vary based on experimental conditions.

Table 2: In Vitro Interaction of Mefloquine and Dihydroartemisinin against P. falciparum

| Parasite Strain | Mefloquine IC50 (nM) | Dihydroartemisinin IC50 (nM) | Combination Ratio (MQ:DHA) | Mefloquine IC50 in Combo (nM) | Dihydroartemisinin IC50 in Combo (nM) | FIC Index (∑FIC) | Interaction |

| 3D7 (CQS) | 66.0 | 3.4 | 1:1 | 18.2 | 0.9 | 0.54 | Additive/Synergistic |

| K1 (CQR) | 92.0 | 6.3 | 1:1 | 32.2 | 2.2 | 0.70 | Additive |

Note: Data are synthesized from representative values found in the literature.[1][2] Actual values may vary based on experimental conditions.

Experimental Protocols

In Vitro Antimalarial Combination Assay (SYBR Green I-based)

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound alone and in combination with a partner drug against P. falciparum using the SYBR Green I fluorescence-based assay.[1][3]

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete parasite medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)

-

Human erythrocytes (O+)

-

This compound and partner drug stock solutions (in DMSO)

-

96-well black, clear-bottom microplates

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

-

SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

-

Drug Plate Preparation:

-

Prepare serial dilutions of each drug alone and in fixed ratios (e.g., 4:1, 1:1, 1:4) in complete parasite medium.

-

Dispense 100 µL of each drug dilution into the wells of a 96-well plate. Include drug-free wells as controls.

-

-

Parasite Culture Preparation:

-

Prepare a parasite suspension at 0.5% parasitemia and 2% hematocrit in complete parasite medium.

-

Add 100 µL of the parasite suspension to each well of the drug-dosed plate.

-

-

Incubation:

-

Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

-

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.

-

Carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

-

Fluorescence Reading:

-

Read the fluorescence of each well using a fluorescence plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from uninfected red blood cells) from all readings.

-

Plot the fluorescence intensity against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 values.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each combination:

-

FIC of Drug A = (IC50 of A in combination) / (IC50 of A alone)

-

FIC of Drug B = (IC50 of B in combination) / (IC50 of B alone)

-

FIC Index (∑FIC) = FIC of Drug A + FIC of Drug B

-

-

In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)

This protocol, also known as Peter's Test, is used to evaluate the in vivo efficacy of this compound alone and in combination in a murine malaria model (Plasmodium berghei in mice).[4][5][6][7][8][9]

Materials:

-

Plasmodium berghei (e.g., ANKA strain) infected donor mouse

-

Swiss albino mice (female, 6-8 weeks old)

-

This compound and partner drug formulations for oral or parenteral administration

-

Vehicle control (e.g., 7% Tween 80, 3% ethanol in distilled water)

-

Standard antimalarial drug (e.g., Chloroquine)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection:

-

Collect infected blood from a donor mouse with approximately 20-30% parasitemia.

-

Dilute the blood in an appropriate buffer (e.g., Alsever's solution) to a concentration of 1 x 10^7 parasitized red blood cells per 0.2 mL.

-

Inject each experimental mouse intraperitoneally with 0.2 mL of the inoculum.

-

-

Drug Administration:

-

Randomly divide the mice into groups (n=5 per group):

-

Vehicle control

-

Positive control (e.g., Chloroquine at 5 mg/kg/day)

-

This compound at various doses (e.g., 10, 25, 50 mg/kg/day)

-

Partner drug at various doses

-

Combination of this compound and partner drug at various dose ratios

-

-

Two hours post-infection (Day 0), administer the first dose of the respective treatments orally or via the desired route.

-

Continue treatment once daily for four consecutive days (Day 0 to Day 3).

-

-

Parasitemia Monitoring:

-

On Day 4, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

-

-

Data Analysis:

-

Calculate the average percent parasitemia for each group.

-

Determine the percent suppression of parasitemia for each treatment group relative to the vehicle control group using the following formula:

-

% Suppression = [ (Mean parasitemia of control - Mean parasitemia of treated) / Mean parasitemia of control ] * 100

-

-

The 50% effective dose (ED50) can be determined by plotting the percent suppression against the log of the drug dose.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound and Artemisinin derivatives.

Caption: Workflow for the in vitro SYBR Green I combination assay.

Caption: Workflow for the in vivo 4-day suppressive test.

Discussion and Considerations

-

Potential for Antagonism: Recent studies have suggested that some quinolines can antagonize the action of artemisinins by interfering with their heme-mediated activation.[4] It is crucial to carefully evaluate the interaction of this compound with artemisinin derivatives to rule out significant antagonism.

-

Strain Specificity: The nature of the drug interaction can be dependent on the parasite strain and its resistance profile. It is recommended to test combinations against a panel of both drug-sensitive and drug-resistant parasite lines.

-

In Vivo Correlation: While in vitro assays provide valuable preliminary data, in vivo studies are essential to confirm the efficacy of a drug combination, as pharmacokinetic and pharmacodynamic interactions can influence the outcome.

-

Safety and Tolerability: Any new drug combination must be thoroughly evaluated for safety and tolerability in preclinical models before advancing to clinical trials.

These application notes and protocols provide a comprehensive guide for the preclinical evaluation of this compound in combination with other antimalarials. Rigorous in vitro and in vivo testing is essential to identify promising combinations for further development in the fight against malaria.

References

- 1. media.malariaworld.org [media.malariaworld.org]

- 2. Prediction of improved antimalarial chemotherapy of artesunate-mefloquine in combination with mefloquine sensitive and resistant Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmv.org [mmv.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of "Antimalarial Agent 27"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening (HTS) of "Antimalarial Agent 27," a novel investigational compound with potential activity against Plasmodium falciparum. The following protocols are designed for automated HTS platforms to assess the efficacy of "this compound" and similar compounds in a robust and reproducible manner.

Introduction to "this compound"

"this compound" is a synthetic small molecule belonging to a novel chemical class with predicted activity against the blood stages of P. falciparum. Preliminary studies suggest that its mechanism of action may involve the disruption of essential parasite metabolic pathways. These protocols outline two primary HTS assays to quantify its inhibitory activity: a whole-organism parasite growth assay and a target-based hemozoin formation inhibition assay.

Data Presentation

Quantitative data from HTS assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting assay results.

Table 1: In Vitro Parasite Growth Inhibition Assay Results for this compound

| Assay Parameter | Value |

| Test Compound | This compound |

| P. falciparum Strain | Dd2 (Chloroquine-resistant) |

| Assay Type | DAPI-based DNA Staining |

| IC50 (µM) | 0.15 |

| IC90 (µM) | 0.45 |

| Positive Control (Artemisinin) IC50 (µM) | 0.005 |

| Z'-factor | 0.78 |

| Signal-to-Background Ratio | 9:1 |

Table 2: Hemozoin Formation Inhibition Assay Results for this compound

| Assay Parameter | Value |

| Test Compound | This compound |

| Assay Type | Colorimetric Hemozoin Inhibition |

| IC50 (µM) | 3.5 |

| Positive Control (Chloroquine) IC50 (µM) | 25.0 |

| Z'-factor | 0.65 |

Experimental Protocols

Protocol 1: High-Throughput P. falciparum Growth Inhibition Assay using DNA Staining

This assay quantifies parasite growth by measuring the DNA content of the parasite population using the fluorescent dye 4',6-diamidino-2-phenylindole (DAPI).[1] It is a robust and technically simple assay suitable for large-scale screening.[1]

Materials and Reagents:

-

P. falciparum culture (e.g., drug-resistant strain Dd2) synchronized at the ring stage.

-

Complete malaria culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 50 mg/L hypoxanthine, 0.225% NaHCO3, and 0.5% Albumax I).

-

Human erythrocytes.

-

"this compound" and control compounds (e.g., Artemisinin, Chloroquine).

-

DAPI staining solution (in a saponin-containing lysis buffer).

-

384-well black, clear-bottom microtiter plates.

Procedure:

-

Compound Plating: Prepare serial dilutions of "this compound" and control compounds in complete medium. Dispense the compounds into the 384-well plates using an automated liquid handler. Include wells with no compound as a negative control (100% growth) and wells with a known potent antimalarial as a positive control (0% growth).

-

Parasite Culture Preparation: Prepare a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5% and a hematocrit of 2%.

-

Assay Initiation: Add the parasite culture to each well of the compound-plated 384-well plates.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Cell Lysis and Staining: After incubation, add the DAPI staining solution to each well. This solution lyses the red blood cells and stains the parasite DNA.

-

Signal Detection: Read the fluorescence intensity in each well using a plate reader with an excitation wavelength of 358 nm and an emission wavelength of 461 nm.

-

Data Analysis: Calculate the percent inhibition of parasite growth for each concentration of "this compound" relative to the controls. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.